molecular formula C7H10N2 B1592145 (5-Methylpyridin-3-yl)methanamine CAS No. 771574-45-9

(5-Methylpyridin-3-yl)methanamine

Cat. No. B1592145
M. Wt: 122.17 g/mol
InChI Key: ZKAUZQFUIATOQP-UHFFFAOYSA-N
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Description

“(5-Methylpyridin-3-yl)methanamine” is a heterocyclic organic compound . It has a molecular formula of C7H10N2 and a molecular weight of 122.168 . The CAS number for this compound is 771574-45-9 .


Molecular Structure Analysis

The molecular structure of “(5-Methylpyridin-3-yl)methanamine” consists of a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The pyridine ring is substituted at the 3rd position with a methanamine group and at the 5th position with a methyl group .


Physical And Chemical Properties Analysis

“(5-Methylpyridin-3-yl)methanamine” has a density of 1.0±0.1 g/cm3 and a boiling point of 235.9±25.0 °C at 760 mmHg . The flash point is 117.1±10.2 °C . The compound has a LogP value of 0.06, indicating its partition coefficient between octanol and water, which is a measure of its lipophilicity .

Scientific Research Applications

Synthesis and Biological Evaluation

(5-Methylpyridin-3-yl)methanamine and its derivatives have been synthesized for various biological evaluations. The compound, when synthesized as part of an azetidine derivative, showed acceptable antibacterial and antifungal activity, suggesting its potential in developing antimicrobial agents (Rao, Prasad, & Rao, 2013).

Antidepressant-like Activity

Derivatives of (5-Methylpyridin-3-yl)methanamine have been designed as "biased agonists" of serotonin 5-HT1A receptors. These compounds, notably the novel aryloxyethyl derivatives, displayed high affinity for the 5-HT1A receptor and selective serotonin receptor activities. They also exhibited robust antidepressant-like activity, suggesting their potential in treating depression (Sniecikowska et al., 2019).

Photocytotoxicity in Cancer Treatment

Iron(III) complexes of pyridoxal Schiff bases, incorporating (5-Methylpyridin-3-yl)methanamine , have been studied for their cellular uptake and photocytotoxicity. These complexes displayed remarkable photocytotoxicity in various cancer cells, suggesting their potential application in targeted cancer therapy (Basu et al., 2015).

Material Synthesis

(5-Methylpyridin-3-yl)methanamine has also been involved in the synthesis of materials such as 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine, which has been characterized for potential applications in various fields (Shimoga, Shin, & Kim, 2018).

Polymerisation Catalysts

Derivatives of (5-Methylpyridin-3-yl)methanamine have been used as catalysts in the ring-opening polymerization of lactide, indicating their utility in polymer synthesis and materials science (Kwon, Nayab, & Jeong, 2015).

Bone Formation Agonists

Compounds derived from (5-Methylpyridin-3-yl)methanamine have shown promise as beta-catenin agonists, increasing bone formation rates and potentially serving as treatments for bone disorders (Pelletier et al., 2009).

properties

IUPAC Name

(5-methylpyridin-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2/c1-6-2-7(3-8)5-9-4-6/h2,4-5H,3,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKAUZQFUIATOQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50607144
Record name 1-(5-Methylpyridin-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50607144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Methylpyridin-3-yl)methanamine

CAS RN

771574-45-9
Record name 1-(5-Methylpyridin-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50607144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
Z Xu, X Xu, R O'Laoi, H Ma, J Zheng, S Chen… - Bioorganic & Medicinal …, 2016 - Elsevier
The Wnt signaling pathway is an essential signal transduction pathway which leads to the regulation of cellular processes such as proliferation, differentiation and migration. Aberrant …
Number of citations: 15 www.sciencedirect.com
ES Reckzeh, G Karageorgis, M Schwalfenberg… - Cell chemical …, 2019 - cell.com
Cancer cells sustain growth by altering their metabolism to accelerated aerobic glycolysis accompanied by increased glucose demand and employ glutamine as additional nutrient …
Number of citations: 97 www.cell.com

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